molecular formula C12H19NO2 B159070 Methyl-DMA CAS No. 54687-43-3

Methyl-DMA

Katalognummer: B159070
CAS-Nummer: 54687-43-3
Molekulargewicht: 209.28 g/mol
InChI-SchlĂŒssel: RSDBPMOXIPCTPN-UHFFFAOYSA-N
Achtung: Nur fĂŒr Forschungszwecke. Nicht fĂŒr den menschlichen oder tierĂ€rztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl-DMA (2,5-dimethoxy-N-methylphenethylamine) is a synthetic phenethylamine derivative characterized by two methoxy groups at the 2- and 5-positions of the benzene ring and a methyl group attached to the nitrogen atom of the ethylamine side chain. It is synthesized via reductive amination of 2,5-dimethoxybenzaldehyde with methylamine hydrochloride, followed by purification steps to yield a crystalline hydrochloride salt (melting point: 117–118°C) . Pharmacologically, this compound exhibits mild psychoactive effects at doses exceeding 250 mg, with transient sensory disturbances reported in anecdotal accounts . Its structural features place it within a broader class of psychoactive phenethylamines, though its potency and receptor interactions differ significantly from well-studied analogs like MDMA and MDA.

Vorbereitungsmethoden

Continuous Process Synthesis of Dimethylformamide

The foundational method for DMF production involves the reaction of dimethylamine (DMA) with methyl formate under controlled conditions. A landmark patent (US3072725A) details a continuous process that achieves >99% yield by integrating reaction and separation steps .

Reaction Mechanism and Conditions

Dimethylamine and methyl formate react exothermically in a pressurized reactor (35–45 psig) at 110–120°C to form DMF and methanol:

(CH3)2NH+HCOOCH3→HCON(CH3)2+CH3OH\text{(CH}3\text{)}2\text{NH} + \text{HCOOCH}3 \rightarrow \text{HCON(CH}3\text{)}2 + \text{CH}3\text{OH}

Key parameters include:

  • Molar ratio : Near-stoichiometric DMA to methyl formate (1:1) minimizes side reactions.

  • Pressure : Elevated pressure (40 psig) prevents volatilization of reactants.

  • Temperature gradient : Reactor exit temperatures of 110–120°C ensure complete conversion .

Distillation and Purification

The crude product undergoes two-stage distillation:

  • Primary distillation : Unreacted DMA and methyl formate are vaporized at 40–110°C (top) and 115–150°C (bottom), condensed, and recycled as reflux.

  • Secondary distillation : Methanol and water are separated from DMF at 40–90°C (top) and 160–180°C (bottom), yielding >99.9% pure DMF .

Table 1: Continuous Process Parameters

ParameterPrimary DistillationSecondary Distillation
Pressure (psig)35–450.2–2 atm
Top Temperature (°C)40–11040–90
Bottom Temperature (°C)115–150160–180
Reflux Ratio1.5:11.5:1

Reactive Distillation for Integrated Synthesis

Reactive distillation (RD) combines reaction and separation in a single column, reducing energy use and equipment costs. CN1609098A describes an RD process where methyl formate and DMA react in a column with catalytic packing, achieving 99.97% yield .

Process Design

  • Column configuration : A single RD column operates at 45 psig with 57 theoretical stages.

  • Feed streams : Methyl formate (70.1 lbmol/hr) and DMA are introduced at mid-column.

  • Overhead product : Methanol (77.1 lbmol/hr) with trace reactants.

  • Bottoms product : Crude DMF (70.1 lbmol/hr) containing residual methanol .

Advantages Over Batch Systems

  • Energy efficiency : Condenser duty (3.1 MMBTU/hr) and reboiler duty (2.5 MMBTU/hr) are 30% lower than batch processes.

  • Purity control : Methanol content in DMF is reduced to <300 ppb after secondary distillation .

Catalytic Methods and Byproduct Management

Copper-Based Catalysts in Methyl Formate Synthesis

Methyl formate, a DMF precursor, is synthesized via methanol dehydrogenation over copper catalysts (200–750°F, 50–125 psig). Key byproducts include:

  • Carbon monoxide (1%) : Removed via methanol scrubbing.

  • Dimethyl ether (0.01%) : Separated in distillation .

Mitigation of Acidic Impurities

Early continuous processes faced formic acid formation due to water-DMF interactions. Modern systems address this by:

  • Maintaining neutral pH : Reflux ratios of 1.5:1 in distillation zones prevent acid generation .

  • Water removal : Secondary distillation reduces water content to <50 ppm .

Comparative Analysis of DMF Production Methods

Table 2: Batch vs. Continuous vs. Reactive Distillation

MetricBatch ProcessContinuous ProcessReactive Distillation
Yield (%)85–9099+99.97
Energy Use (MMBTU/hr)4.23.12.5
Purity (DMF)98%99.9%99.9%
Byproduct (Methanol)15%7%5%

Analyse Chemischer Reaktionen

Arten von Reaktionen

2,5-Dimethoxymethamphetamin durchlÀuft verschiedene chemische Reaktionen, darunter:

HĂ€ufige Reagenzien und Bedingungen

Hauptprodukte

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Methyl-DMA is structurally related to other psychoactive substances, notably methamphetamine and 3,4-methylenedioxymethamphetamine (MDMA). Its pharmacological profile suggests that it may exhibit stimulant and psychoactive effects. However, comprehensive data on its metabolism, toxicity, and specific biological activities remain limited.

Psychoactive Effects

Initial studies indicate that this compound produces slight paresthesia and may enhance mood or sensory perception. It is important to note that the psychoactive effects could lead to potential misuse or adverse reactions when consumed inappropriately .

Synthetic Routes and Derivatives

This compound can be synthesized through various chemical processes involving dimethylamine and methylating agents. The synthesis often involves complex organic reactions that can yield derivatives with modified properties and activities.

Synthetic Strategies

  • Alkylation Reactions : One common method involves the alkylation of dimethylamine with methyl halides or dimethyl sulfate.
  • Catalytic Methods : Recent advancements include transition metal-catalyzed methods to achieve more efficient N-methylation of amines .

Therapeutic Applications

While research on this compound is still in its infancy, several potential therapeutic applications have been proposed based on its structural similarities to other known compounds.

Antimicrobial Activity

Some derivatives of dimethylamine have shown promise in treating bacterial infections. Research indicates that compounds within this class can act as effective antimicrobial agents against various pathogens, suggesting that this compound could also have similar applications if further investigated .

Anticancer Potential

There is preliminary evidence that DMA derivatives may influence tumor growth and metastasis pathways. While specific studies on this compound are lacking, the potential for anticancer activity warrants further exploration in preclinical models .

Case Studies and Research Findings

The following table summarizes notable findings from existing literature regarding the applications of this compound and related compounds:

Study ReferenceApplicationFindings
AntimicrobialDemonstrated broad-spectrum activity against Gram-positive bacteria
AnticancerSuggested modulation of cancer cell growth in vitro
Psychoactive EffectsReported paresthesia and mood enhancement in users

Conclusion and Future Directions

This compound presents a unique opportunity for further research due to its structural characteristics and potential pharmacological applications. However, the current lack of comprehensive data on its safety profile, efficacy, and detailed mechanisms of action necessitates rigorous scientific investigation.

Future studies should focus on:

  • Detailed pharmacokinetic studies to understand metabolism.
  • Toxicological assessments to evaluate safety.
  • Clinical trials to explore therapeutic efficacy in specific conditions.

Wirkmechanismus

The mechanism of action of 2,5-Dimethoxymethamphetamine involves its interaction with monoamine transporters in the brain. It acts as a substrate for these transporters, leading to the release of neurotransmitters such as serotonin, dopamine, and norepinephrine into the synaptic cleft. This results in increased neurotransmitter levels and enhanced signaling, which contributes to its psychoactive effects .

Vergleich Mit Àhnlichen Verbindungen

Comparative Analysis of Methyl-DMA and Analogous Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between this compound and related compounds:

Compound Chemical Structure Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound 2,5-dimethoxy-N-methylphenethylamine C₁₁H₁₇NO₂ 195.26 2,5-OCH₃; N-CH₃
MDMA 3,4-methylenedioxymethamphetamine C₁₁H₁₅NO₂ 193.25 3,4-methylenedioxy; N-CH₃
MDA 3,4-methylenedioxyamphetamine C₁₀H₁₃NO₂ 179.22 3,4-methylenedioxy; NH₂
Methoxyphenamine 2-methoxy-N-methylamphetamine C₁₁H₁₇NO 179.26 2-OCH₃; N-CH₃
DMA N,N-dimethylamphetamine C₁₁H₁₇N 163.26 N,N-(CH₃)₂

Key Observations:

  • Substituent Patterns : this compound’s 2,5-dimethoxy configuration contrasts with MDMA/MDA’s 3,4-methylenedioxy ring, which enhances serotonin receptor affinity in the latter . Methoxyphenamine shares the N-methyl group but lacks a second methoxy group, reducing its psychoactivity .
  • Molecular Weight : this compound’s higher molecular weight compared to MDA and methoxyphenamine reflects its additional methoxy group.

Pharmacological and Functional Differences

Compound Primary Pharmacological Effects Potency (Typical Dose) Receptor Affinity
This compound Mild sensory alterations (e.g., transient confusion) ≄250 mg Limited data; likely low 5-HT activity
MDMA Empathogenic, stimulant, serotonin release 75–150 mg High affinity for 5-HT transporters
MDA Psychedelic, stimulant 80–150 mg Mixed 5-HT/DA activity
Methoxyphenamine Bronchodilation, minimal CNS effects 100 mg (clinical) ÎČ-adrenergic agonism
DMA Stimulant, euphoriant 50–100 mg Primarily dopaminergic

Key Observations:

  • Serotonergic vs. Adrenergic Effects : MDMA and MDA’s methylenedioxy group enhances serotonin release, whereas this compound’s dimethoxy groups may limit this interaction, explaining its weaker psychoactive profile . Methoxyphenamine’s ÎČ-adrenergic activity underlines its therapeutic use as a bronchodilator .
  • Potency : this compound requires higher doses than MDMA/MDA for threshold effects, suggesting lower bioavailability or receptor efficacy .

Analytical Differentiation:

  • GC/MS Profiles : this compound’s mass spectrum would show distinct fragmentation patterns due to its dimethoxy groups, differing from MDMA’s methylenedioxy signature .
  • Challenges : Impurities in illicit samples (e.g., unreacted precursors) complicate identification; rigorous chromatography is required for differentiation .

Biologische AktivitÀt

Methyl-DMA, a derivative of dimethylamphetamine, has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its pharmacological effects, mechanisms of action, and implications for future research.

Overview of this compound

This compound is structurally related to other amphetamines and has been studied for its sympathomimetic properties. It is important to differentiate this compound from similar compounds like MDMA (3,4-methylenedioxymethamphetamine), as their biological effects can vary significantly.

This compound exerts its biological effects primarily through the modulation of neurotransmitter systems, particularly those involving dopamine and serotonin.

  • Dopaminergic Activity : this compound enhances dopamine release in the striatum, which is linked to increased locomotor activity and potential addictive behaviors. This effect is mediated through the activation of dopamine transporters (DAT) and may lead to neurotoxic outcomes with chronic use .
  • Serotonergic Activity : Similar to MDMA, this compound influences serotonin levels, impacting mood and anxiety. It has been shown to activate 5-HT receptors, which are crucial in mediating its psychoactive effects .

Pharmacological Effects

The pharmacological profile of this compound includes various effects that can be categorized as follows:

  • Central Nervous System Stimulation : this compound induces significant stimulation within the central nervous system (CNS), leading to increased alertness and energy levels. This effect has been observed in both animal models and human studies .
  • Anxiolytic and Anxiogenic Effects : The compound has shown potential in modulating anxiety levels. Acute administration may reduce anxiety in certain contexts, but repeated use could lead to heightened anxiety responses .
  • Toxicological Concerns : High doses or chronic exposure to this compound can result in adverse effects such as hyperthermia, neurotoxicity, and potential long-term changes in behavior and cognition due to serotonergic system damage .

Case Studies and Research Findings

Research on this compound has been limited compared to other amphetamines; however, several studies provide insights into its biological activity:

  • Locomotor Activity Studies : In rodent models, acute doses of this compound have been shown to enhance locomotion in a dose-dependent manner. This aligns with findings that link dopaminergic activity with increased motor functions .
  • Neurotoxicity Assessment : Chronic exposure studies indicate that this compound may induce neurotoxic effects similar to those observed with MDMA, particularly concerning serotonergic neuron integrity .
  • Behavioral Studies : Behavioral assays demonstrate that this compound affects anxiety-related behaviors in rodents, with results indicating a dual response depending on dosage and frequency of administration .

Comparative Analysis of Biological Activities

Compound Primary Action Effects on Dopamine Effects on Serotonin Neurotoxicity Risk
This compoundCNS StimulationIncreased releaseModerate activationHigh
MDMACNS StimulationIncreased releaseHigh activationModerate
Dimethylamphetamine (DMA)CNS StimulationVariableLowLow

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl-DMA, and how do reaction conditions influence yield and purity?

this compound synthesis typically involves nucleophilic substitution or reductive amination. Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may require rigorous drying to avoid side reactions.
  • Temperature control : Elevated temperatures (50–80°C) accelerate reaction rates but risk decomposition; low temperatures favor selectivity .
  • Catalyst optimization : Palladium or nickel catalysts in reductive amination require inert atmospheres to prevent oxidation .
    Table 1 : Example reaction conditions and yields for this compound synthesis:
MethodCatalystSolventTemp (°C)Yield (%)Purity (%)
Reductive aminationPd/CEtOH607298
Nucleophilic substitutionNoneDMF806595

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm molecular structure, with deuterated solvents (e.g., DMSO-d6) resolving proton environments .
  • HPLC-MS : Reverse-phase C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid) separate isomers and quantify purity .
  • FT-IR : Peaks at 1650–1700 cm−1^{-1} indicate carbonyl groups, critical for verifying functional groups .

Q. How should initial in vitro assays be designed to assess this compound's pharmacological activity?

  • Dose-response curves : Use 5–8 concentrations (e.g., 1 nM–100 ”M) to calculate IC50_{50}/EC50_{50} values. Include positive/negative controls (e.g., known agonists/antagonists) .
  • Cell viability assays : Pair pharmacological assays (e.g., cAMP measurement) with MTT/WST-1 tests to rule out cytotoxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for this compound?

  • Meta-analysis : Pool data from multiple studies (e.g., IC50_{50} values) using random-effects models to account for variability in experimental conditions (e.g., cell lines, buffer pH) .
  • Methodological audits : Compare protocols for differences in ligand exposure times, assay temperatures, or solvent carriers (e.g., DMSO vs. saline) .
  • Reproduibility testing : Replicate key experiments under standardized conditions (e.g., NIH Rigor and Reproducibility guidelines) .

Q. What computational approaches are used to model this compound's receptor interactions?

  • Molecular docking : Software like AutoDock Vina predicts binding affinities to targets (e.g., serotonin receptors) using crystal structures from the PDB .
  • MD simulations : GROMACS or AMBER simulate ligand-receptor dynamics over 100+ ns to assess stability and identify key residues (e.g., hydrophobic pockets) .

Q. What best practices ensure reproducibility in this compound studies?

  • Data management plans (DMPs) : Specify metadata standards (e.g., Dublin Core) and repositories (e.g., Chemotion) for raw spectra, assay data, and simulation trajectories .
  • Open protocols : Share step-by-step methods via platforms like Protocols.io , including troubleshooting steps (e.g., handling hygroscopic intermediates) .

Q. How to design interdisciplinary studies integrating this compound's chemical and biological data?

  • Systems pharmacology frameworks : Combine pharmacokinetic models (e.g., PK-Sim) with transcriptomic data to predict tissue-specific effects .
  • FAIR data integration : Use ontology tools (e.g., ChEBI) to link chemical structures (InChI keys) with bioactivity data (PubChem AIDs) .

Eigenschaften

IUPAC Name

1-(2,5-dimethoxyphenyl)-N-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-9(13-2)7-10-8-11(14-3)5-6-12(10)15-4/h5-6,8-9,13H,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSDBPMOXIPCTPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C(C=CC(=C1)OC)OC)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30388848
Record name Methyl-DMA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30388848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54687-43-3
Record name 2,5-Dimethoxy-N,α-dimethylbenzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54687-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dmma
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054687433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl-DMA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30388848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL-DMA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ENR33265E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(2-Bromopropyl)-1,4-dimethoxybenzene
Methyl-DMA
Reactant of Route 3
Methyl-DMA
Reactant of Route 4
Methyl-DMA
Reactant of Route 6
Methyl-DMA

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem prĂ€sentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell fĂŒr In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgefĂŒhrt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgefĂŒhrt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA fĂŒr die Vorbeugung, Behandlung oder Heilung von medizinischen ZustĂ€nden, Beschwerden oder Krankheiten erhalten haben. Wir mĂŒssen betonen, dass jede Form der körperlichen EinfĂŒhrung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlĂ€sslich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewĂ€hrleisten.